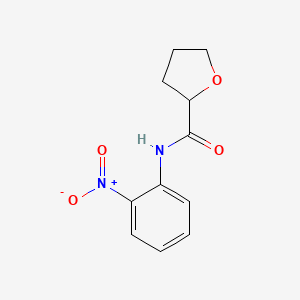![molecular formula C27H20F2N4O3 B10972083 6-Amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10972083.png)
6-Amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that includes a dihydropyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as Cs2CO3 in DMSO.
Introduction of the Amino Group: Amination reactions are carried out to introduce the amino group at the desired position.
Attachment of the Difluorophenoxy and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Final Cyanation: The cyanide group is introduced using reagents like KCN under specific conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogenated precursors, nucleophiles like NH3, and bases like NaOH
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)
- 6-Amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific structural features, such as the combination of difluorophenoxy and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20F2N4O3 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
6-amino-4-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C27H20F2N4O3/c1-34-21-9-7-16(11-17(21)14-35-22-10-8-18(28)12-20(22)29)23-19(13-30)26(31)36-27-24(23)25(32-33-27)15-5-3-2-4-6-15/h2-12,23H,14,31H2,1H3,(H,32,33) |
InChI Key |
MBRDSRAEHJSURG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)COC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10972014.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole](/img/structure/B10972016.png)
![2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10972024.png)
![2-(2-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972028.png)
![3-{[3-(Morpholin-4-ylsulfonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972030.png)
![N-(4-{[(2-methoxy-4-nitrophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B10972031.png)
![4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10972036.png)
![N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10972048.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10972049.png)
methanone](/img/structure/B10972052.png)

![5-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10972082.png)
